molecular formula C13H5BrF6 B2703073 1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene CAS No. 1261437-75-5

1-[3-(Bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene

Cat. No.: B2703073
CAS No.: 1261437-75-5
M. Wt: 355.077
InChI Key: HFZYIOREAXSEFQ-UHFFFAOYSA-N
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Description

3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl is a halogenated biphenyl compound characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl typically involves the bromination of hexafluorobiphenyl derivatives. One common method is the bromination of 2,3,4,5,6,5’-hexafluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industrial Chemistry: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The exact mechanism would depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,5,5’-Tetrabromo-2,2’,4,4’,6,6’-hexafluorobiphenyl
  • Hexakis(bromomethyl)benzene

Uniqueness

3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl is unique due to the specific positioning of the bromomethyl group and the high degree of fluorination. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in materials science and organic synthesis .

Properties

IUPAC Name

1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5BrF6/c14-4-5-1-6(3-7(15)2-5)8-9(16)11(18)13(20)12(19)10(8)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZYIOREAXSEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261437-75-5
Record name 1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
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